molecular formula C8H8BrNO4S B12617738 [(2-Bromo-1,3-thiazol-5-yl)methyl](methyl)propanedioic acid CAS No. 917910-70-4

[(2-Bromo-1,3-thiazol-5-yl)methyl](methyl)propanedioic acid

Cat. No.: B12617738
CAS No.: 917910-70-4
M. Wt: 294.12 g/mol
InChI Key: IZZYDXNFFWLYKQ-UHFFFAOYSA-N
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Description

(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid typically involves the bromination of a thiazole derivative followed by the introduction of a propanedioic acid moiety. One common method involves the reaction of 2-aminothiazole with bromoacetyl bromide to form 2-bromo-1,3-thiazole. This intermediate is then reacted with methyl malonate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted thiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Materials Science: The compound is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,3-thiazole: A simpler analog that lacks the propanedioic acid moiety.

    Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at a different position.

    2-Aminothiazole: A precursor in the synthesis of (2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid.

Uniqueness

(2-Bromo-1,3-thiazol-5-yl)methylpropanedioic acid is unique due to the presence of both a bromine atom and a propanedioic acid moiety on the thiazole ring

Properties

CAS No.

917910-70-4

Molecular Formula

C8H8BrNO4S

Molecular Weight

294.12 g/mol

IUPAC Name

2-[(2-bromo-1,3-thiazol-5-yl)methyl]-2-methylpropanedioic acid

InChI

InChI=1S/C8H8BrNO4S/c1-8(5(11)12,6(13)14)2-4-3-10-7(9)15-4/h3H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

IZZYDXNFFWLYKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=C(S1)Br)(C(=O)O)C(=O)O

Origin of Product

United States

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